Dimethyl 2-(chloromethyl)terephthalate
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Overview
Description
Dimethyl 2-(chloromethyl)terephthalate is an organic compound that belongs to the family of phthalates It is a derivative of terephthalic acid, where two methyl groups are esterified, and one of the methyl groups is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(chloromethyl)terephthalate can be synthesized through the chlorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with chlorine gas at elevated temperatures, typically between 100°C and 250°C. The reaction may be catalyzed by light or other catalysts that promote side-chain chlorination of aromatic compounds .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of dimethyl terephthalate and chlorine gas into a reactor, maintaining the required temperature and pressure conditions to ensure efficient chlorination. The product is then purified through distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(chloromethyl)terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted terephthalates depending on the nucleophile used.
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Hydrolysis: Terephthalic acid and methanol.
Scientific Research Applications
Dimethyl 2-(chloromethyl)terephthalate has several applications in scientific research:
Polymer Chemistry: Used as a monomer or intermediate in the synthesis of polyesters and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Industrial Applications: Utilized in the production of plasticizers, coatings, and adhesives.
Mechanism of Action
The mechanism by which dimethyl 2-(chloromethyl)terephthalate exerts its effects involves its interaction with various molecular targets. As a phthalate, it can act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. It may bind to nuclear receptors and alter the expression of genes involved in hormone regulation . Additionally, its chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A precursor in the synthesis of dimethyl 2-(chloromethyl)terephthalate, used in the production of polyesters.
Diethyl phthalate: Another phthalate ester with similar applications but different physical and chemical properties.
Dimethyl phthalate: A lower molecular weight phthalate with different uses and toxicity profiles.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C11H11ClO4 |
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Molecular Weight |
242.65 g/mol |
IUPAC Name |
dimethyl 2-(chloromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 |
InChI Key |
UQKQAKDVVIKKCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CCl |
Origin of Product |
United States |
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